1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine
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Overview
Description
This compound features a cyclopenta[c]pyridine core, which is a bicyclic structure, and is substituted with a 2,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine typically involves multi-step organic synthesis. The key steps include:
Formation of the Cyclopenta[c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,4-Dimethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced to the core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-Benzyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine: Similar core structure but lacks the 2,4-dimethoxy substitution.
N1-(2-Methoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine: Similar structure with a single methoxy group.
N1-(2,4-Dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The uniqueness of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine lies in its specific substitution pattern and stereochemistry. The presence of the 2,4-dimethoxybenzyl group and the ®-configuration provide distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine |
InChI |
InChI=1S/C17H21N3O2/c1-21-12-4-3-11(16(9-12)22-2)10-20-17-14-5-6-15(18)13(14)7-8-19-17/h3-4,7-9,15H,5-6,10,18H2,1-2H3,(H,19,20) |
InChI Key |
UEZYVFWKVAESRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC3=C2CCC3N)OC |
Origin of Product |
United States |
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